molecular formula C14H10FN3O2 B3746121 4-{5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

4-{5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B3746121
M. Wt: 271.25 g/mol
InChI Key: NNEXEEBJAUUIKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a synthetic organic compound characterized by the presence of a fluorophenoxy group, an oxadiazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves the following steps:

    Formation of the Oxadiazole Ring: This is often achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via nucleophilic substitution reactions, where a fluorophenol reacts with a suitable leaving group on the oxadiazole ring.

    Coupling with Pyridine: The final step involves coupling the oxadiazole intermediate with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The fluorophenoxy and pyridine groups can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitutions, while electrophilic substitutions may involve reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile involved.

Scientific Research Applications

Chemistry

In chemistry, 4-{5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure could impart desirable characteristics to these materials, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 4-{5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity and leading to a physiological response. The molecular targets and pathways involved would be identified through detailed biochemical studies and computational modeling.

Comparison with Similar Compounds

Similar Compounds

  • 4-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
  • 4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
  • 4-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Uniqueness

Compared to these similar compounds, 4-{5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is unique due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, often enhancing its stability and bioavailability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-[(4-fluorophenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O2/c15-11-1-3-12(4-2-11)19-9-13-17-14(18-20-13)10-5-7-16-8-6-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEXEEBJAUUIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=NC(=NO2)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
Reactant of Route 2
Reactant of Route 2
4-{5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
Reactant of Route 3
Reactant of Route 3
4-{5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
Reactant of Route 4
Reactant of Route 4
4-{5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
Reactant of Route 5
Reactant of Route 5
4-{5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
Reactant of Route 6
Reactant of Route 6
4-{5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.